molecular formula C16H16N4O2 B2457666 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1798637-33-8

2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2457666
CAS No.: 1798637-33-8
M. Wt: 296.33
InChI Key: IKWZLBKXCMASFU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.

Properties

IUPAC Name

2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-14-7-5-4-6-13(14)16(21)18-12-9-17-15-8-11(2)19-20(15)10-12/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWZLBKXCMASFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and benzamide groups .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 2-ethoxybenzoic acid and 2-methylpyrazolo[1,5-a]pyrimidin-6-amine:

Reaction Conditions

MediumTemperatureCatalystTimeYield
1M HCl80°C-6 hr85%
1M NaOH60°C-4 hr78%

Mechanism

  • Acidic : Protonation of the amide oxygen followed by nucleophilic attack by water.

  • Basic : Deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the benzamide participates in nucleophilic substitution reactions:

Example Reaction with Sodium Azide

ReagentSolventTemperatureTimeProductYield
NaN₃ (2 eq)DMF100°C12 hr2-azido-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide62%

Key Findings

  • Reactivity is enhanced by electron-withdrawing effects of the adjacent amide group.

  • Substitution products are precursors for click chemistry applications.

Cyclocondensation with 1,3-Dielectrophiles

The pyrazolo[1,5-a]pyrimidine core reacts with 1,3-diketones or β-enaminones to form fused heterocycles:

Reaction with Acetylacetone

ConditionsProductCharacterization Data (¹H NMR)Yield
Piperidine/EtOH, refluxN-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamideδ 2.65 (s, 3H, CH₃), 7.34 (s, pyrimidine-H)75%

Applications

  • Forms pharmacologically active derivatives with anti-influenza (H5N1) activity .

Biological Interactions via Enzyme Inhibition

While not a classical chemical reaction, the compound interacts with biological targets through non-covalent binding:

Kinase Inhibition Profile

Target EnzymeIC₅₀ (nM)Mechanism
RSV Fusion Protein0.9Binds to hydrophobic pocket, disrupting viral entry
JAK2 Kinase12.4Competes with ATP at the catalytic site

Structural Insights

  • Dihedral angle between pyrazolo[1,5-a]pyrimidine and benzamide planes critically affects binding affinity .

Stability Under Environmental Conditions

Degradation Studies

ConditionHalf-LifeMajor Degradation Pathway
pH 3.0, 25°C48 hrAmide hydrolysis
pH 7.4, 37°C120 hrEthoxy oxidation
UV light (254 nm)6 hrPyrimidine ring cleavage

Analytical Methods

  • Progress monitored via HPLC and ¹H NMR .

Functionalization via Cross-Coupling

The pyrazolo[1,5-a]pyrimidine ring undergoes palladium-catalyzed coupling:

Suzuki Reaction with Phenylboronic Acid

CatalystBaseProductYield
Pd(PPh₃)₄K₂CO₃2-ethoxy-N-(2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide58%

Limitations

  • Steric hindrance from the 2-methyl group reduces reactivity at position 7 .

This compound’s versatility in hydrolysis, substitution, and cyclocondensation reactions makes it valuable for medicinal chemistry and materials science. Experimental data emphasize the need for controlled conditions to optimize yields and selectivity .

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Tumor Growth Inhibition

In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The following table summarizes the tumor size reduction observed:

TreatmentTumor Size (mm³)Control Size (mm³)
Compound Treatment150400

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro studies revealed that it reduces the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Summary of Anti-inflammatory Effects:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo-Pyrimidine Core : This is achieved through the condensation of appropriate hydrazones with pyrimidine derivatives.
  • Ethoxylation : The introduction of the ethoxy group is typically performed using ethyl iodide in the presence of a base.
  • Amidation : Finally, the benzamide moiety is introduced through acylation reactions involving benzoyl chloride or similar reagents.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : Targeting specific cancer types with tailored therapies.
  • Anti-inflammatory Treatments : Developing new anti-inflammatory drugs that can mitigate chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The compound’s ability to bind to these targets and alter their activity is a key aspect of its therapeutic potential .

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a common structural motif but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

  • 2-methylpyrazolo[1,5-a]pyrimidine
  • 5-indole-pyrazolo[1,5-a]pyrimidine
  • 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the following molecular formula:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 338.4 g/mol

The compound features an ethoxy group attached to a benzamide moiety and a pyrazolo[1,5-a]pyrimidine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities. Below are some key findings related to the biological activity of this compound and similar compounds:

Anticancer Activity

Numerous studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance:

  • A study reported that pyrazole derivatives showed significant inhibitory activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • The compound's structural features allow it to interact with targets such as BRAF(V600E) and Aurora-A kinase, which are critical in cancer progression .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties:

  • Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented:

  • Certain derivatives demonstrated notable antifungal and antibacterial activities, indicating their potential as therapeutic agents against infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key observations include:

  • Substituents on the pyrazole ring significantly affect potency; electron-withdrawing groups tend to enhance activity against specific targets .
  • The position of substituents on the benzamide moiety can influence solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

StudyFindings
Umesha et al. (2009)Investigated various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects when combined with doxorubicin .
Tigreros et al. (2020)Identified pyrazolo[1,5-a]pyrimidines with fluorescent properties suitable for cellular imaging and indicated potential applications in cancer diagnostics .
MDPI Review (2021)Summarized the anticancer potential and enzymatic inhibitory activity of pyrazolo derivatives, emphasizing their role in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Reagent Selection : Use pyridine as a solvent and base for condensation reactions (e.g., refluxing intermediates like 5a or 5b with aromatic amines) .
  • Reaction Time : Optimize reflux duration (e.g., 5–6 hours) to balance yield and purity, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Purification : Employ recrystallization (e.g., from ethanol or dioxane) to isolate pure products, ensuring minimal impurities .
  • Yield Improvement : Adjust stoichiometry and monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity by matching chemical shifts (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.5 ppm for OCH2) and aromatic proton patterns .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm substituent placement .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to prevent skin/eye contact, especially during synthesis and purification .
  • Waste Disposal : Segregate chemical waste (e.g., solvents, unreacted reagents) and collaborate with certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :

  • Directing Groups : Use electron-withdrawing substituents (e.g., nitro or cyano groups) to guide electrophilic substitution at specific positions .
  • Reagent Choice : Employ silylformamidine or piperidine-based reagents to functionalize position 7, as demonstrated in pyrazolo[1,5-a]pyrazine derivatives .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) may favor kinetic products, while higher temperatures promote thermodynamic control .

Q. How can computational methods aid in the design of reactions involving this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Data-Driven Optimization : Apply machine learning to analyze experimental datasets (e.g., yields, reaction conditions) and identify optimal parameters .
  • Feedback Loops : Integrate computational predictions with experimental validation to refine synthetic routes iteratively .

Q. How should researchers address contradictions in spectroscopic data across different studies?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities in structural assignments .
  • Statistical Analysis : Use design-of-experiments (DoE) methodologies to identify variables causing data variability (e.g., solvent polarity, temperature) .
  • Literature Benchmarking : Compare findings with high-quality datasets (e.g., crystallographic databases) to verify consistency .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Step-Wise Optimization : Isolate intermediates (e.g., pyrazolo[1,5-a]pyrimidine precursors) and characterize them before proceeding to subsequent steps .
  • Statistical DoE : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) and maximize efficiency .
  • Chromatographic Purification : Use flash chromatography or preparative HPLC to remove byproducts, particularly in steps involving amide coupling .

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